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Compound of Interest

Compound Name: Brilaroxazine

Cat. No.: B8230428 Get Quote

A new modulator of the serotonin-dopamine system, brilaroxazine, demonstrates a distinct

pharmacological profile and promising clinical efficacy in the treatment of schizophrenia. This

guide provides a detailed comparison with established atypical antipsychotics, including

aripiprazole, risperidone, olanzapine, and quetiapine, supported by experimental data for an

audience of researchers, scientists, and drug development professionals.

Brilaroxazine (formerly RP5063) is a novel third-generation atypical antipsychotic under

development that acts as a multimodal modulator of serotonin and dopamine pathways.[1][2]

Its mechanism of action involves partial agonism at dopamine D2, D3, and D4 receptors, as

well as serotonin 5-HT1A and 5-HT2A receptors.[3][4] Additionally, it functions as an antagonist

at serotonin 5-HT2B and 5-HT7 receptors.[3] This profile suggests a potential for broad-

spectrum efficacy in treating the complex symptoms of schizophrenia.

Comparative Receptor Binding Profiles
The affinity of a drug for various neurotransmitter receptors is a key determinant of its

therapeutic effects and side-effect profile. The following table summarizes the in vitro receptor

binding affinities (Ki values in nM) of brilaroxazine and other prominent atypical antipsychotics.

Lower Ki values indicate a higher binding affinity.
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Receptor
Brilaroxazin
e

Aripiprazole Risperidone Olanzapine Quetiapine

Dopamine

Receptors

D1
Moderate

Affinity
>1000 240 31 990

D2
High Affinity

(≤6 nM)
0.34 3.2 11 380

D3
High Affinity

(≤6 nM)
0.8 7.3 24 570

D4
High Affinity

(≤6 nM)
44 7.3 27 2020

Serotonin

Receptors

5-HT1A 1.5 1.7 420 2000 390

5-HT2A 2.5 3.4 0.2 4 640

5-HT2B 0.19 0.36 - 11 14

5-HT2C
Moderate

Affinity
15 50 11 1840

5-HT6

Moderate

Affinity (≤50

nM)

44 - 5 >1000

5-HT7 2.7 19 - 5 76

Other

Receptors

α1-

Adrenergic

Moderate

Affinity
57 5 19 -

α2-

Adrenergic
Low Affinity 530 16 - -

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8230428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Histamine H1
Moderate

Affinity
61 20 7 11

Muscarinic

M1
Low Affinity >1000 >10,000 73 >1000

Data compiled from multiple sources. Note that assay conditions can vary between studies,

affecting absolute Ki values. This table is for comparative purposes.

Signaling Pathway and Mechanism of Action
Brilaroxazine's unique combination of partial agonism and antagonism at key dopamine and

serotonin receptors is believed to contribute to its therapeutic effects. The following diagram

illustrates the proposed signaling pathways for brilaroxazine in comparison to other atypical

antipsychotics.

Comparative Signaling Pathways of Atypical Antipsychotics
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Caption: Comparative signaling pathways of atypical antipsychotics.

Clinical Efficacy in Schizophrenia
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The efficacy of atypical antipsychotics is primarily assessed by the reduction in the Positive and

Negative Syndrome Scale (PANSS) total score in placebo-controlled clinical trials. The

following table presents data from key Phase 3 trials.

Drug
(Trial)

Dose(s) Duration
Mean
Baseline
PANSS

Mean
Change
from
Baseline
(Drug)

Mean
Change
from
Baseline
(Placebo)

Placebo-
Adjusted
Differenc
e

Brilaroxazi

ne

(RECOVE

R)

50 mg 4 weeks ~93 -23.9 -13.8 -10.1

Aripiprazol

e (Pooled

Analysis)

2-30 mg 4-6 weeks ~94
-13.3 to

-18.9
-8.5

-4.8 to

-10.4

Aripiprazol

e Lauroxil

441

mg/882 mg
12 weeks ~93 - -

-10.9 to

-11.9

Risperidon

e

1-3 mg/4-6

mg
6 weeks ~95 -21.3/-21.2 -8.9 -12.4/-12.3

Olanzapine 2.5-20 mg 6 weeks ~95

Significantl

y greater

improveme

nt than

placebo

- -

Quetiapine - - - - - -

Note: Direct comparison between trials should be made with caution due to differences in study

design, patient populations, and baseline characteristics.

Safety and Tolerability Profile
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The incidence of adverse events is a critical factor in the clinical utility of antipsychotic

medications. The following table summarizes the incidence of common treatment-emergent

adverse events from placebo-controlled trials.

Adverse
Event

Brilaroxazin
e (50 mg)

Aripiprazole Risperidone Olanzapine Placebo

Extrapyramid

al Symptoms

(EPS)

Similar to

placebo

Similar to

placebo

75-76%

(overall AEs)
-

54% (overall

AEs)

Akathisia
Similar to

placebo
11.5-11.6% - - 4.3%

Somnolence
Similar to

placebo
11.0% - - 8.0%

Weight Gain

(≥7%

increase)

Similar to

placebo

Minimal

(+0.71 kg)
- 45.8% 14.7%

Insomnia
Similar to

placebo
24.1% - -

Similar to

drug

Headache
Similar to

placebo
31.7% - -

Similar to

drug

Dizziness - -
Higher than

placebo
RR 2.95 -

Dry Mouth - - - RR 4.43 -

Incidence rates are presented as percentages (%) or relative risk (RR) where specified.

Placebo rates are provided for context where available. AEs for brilaroxazine were generally

comparable to placebo in the RECOVER trial.

Experimental Protocols
Receptor Binding Affinity Assays
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The receptor binding affinities (Ki values) for the compared antipsychotics were determined

using in vitro radioligand binding assays. A general protocol for such an assay is as follows:

Preparation of Cell Membranes: Cell lines stably expressing the specific human recombinant

receptor of interest (e.g., D2, 5-HT2A) are cultured and harvested. The cells are then lysed,

and the cell membranes containing the receptors are isolated through centrifugation.

Radioligand Binding: A specific radioligand (e.g., [3H]spiperone for D2 receptors) is

incubated with the prepared cell membranes in the presence of varying concentrations of the

test compound (e.g., brilaroxazine).

Incubation and Separation: The mixture is incubated to allow the binding to reach

equilibrium. The bound and free radioligand are then separated, typically by rapid filtration

through glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound

radioligand, is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50

using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant for the receptor.

Clinical Trial Methodology (Brilaroxazine RECOVER
Study)
The clinical efficacy and safety data for brilaroxazine were primarily derived from the Phase 3

RECOVER study.

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

Patient Population: 411 adult patients (aged 18-65) with a DSM-5 diagnosis of schizophrenia

experiencing an acute exacerbation. Baseline PANSS total score was between 80 and 120.

Treatment Arms: Patients were randomized to receive once-daily oral doses of brilaroxazine
(15 mg or 50 mg) or placebo for 28 days.
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Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in

the PANSS total score at Day 28.

Secondary Efficacy Endpoints: Included changes in PANSS subscales (positive, negative),

Clinical Global Impression-Severity (CGI-S) score, and Personal and Social Performance

(PSP) scale.

Safety Assessments: Safety and tolerability were monitored through the recording of

treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and

electrocardiograms (ECGs).

The following diagram illustrates the workflow of a typical pivotal Phase 3 clinical trial for an

atypical antipsychotic.
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Pivotal Phase 3 Clinical Trial Workflow for Schizophrenia
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Caption: Workflow of a pivotal Phase 3 clinical trial for schizophrenia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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